molecular formula C8H4F5NO3 B1390816 1-(Difluoromethoxy)-4-nitro-2-(trifluoromethyl)benzene CAS No. 933674-83-0

1-(Difluoromethoxy)-4-nitro-2-(trifluoromethyl)benzene

Cat. No. B1390816
M. Wt: 257.11 g/mol
InChI Key: NNSOMFYZAXRBJY-UHFFFAOYSA-N
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Description

The compound “1-(Difluoromethoxy)-4-nitro-2-(trifluoromethyl)benzene” is a type of aryl trifluoromethyl ether . It is a fluorine-containing compound, which is synthesized in pharmaceutical research on a routine basis .


Synthesis Analysis

The synthesis of this compound involves the preparation from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . In addition, it can be prepared by reacting benzene-1,3,5-tricarboxylic acid with SF4 .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

The mechanism of its chemical reactions is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible . In fact, 1-trifluoromethoxy-4-(trifluoromethyl)benzene affords 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid after lithiation and carboxylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.6±0.1 g/cm3, boiling point of 138.7±40.0 °C at 760 mmHg, and vapour pressure of 8.3±0.2 mmHg at 25°C .

Scientific Research Applications

  • Thermally Activated Delayed Fluorescence (TADF) Emitters

    • Field : Materials Chemistry
    • Application : 1,4-Bis(trifluoromethyl)benzene was used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence .
    • Method : This compound was used with phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donor moieties for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures .
    • Results : The compounds showed very broad charge-transfer-state (1 CT) absorption which can be accounted for by multiple 1 CTs as indicated by quantum molecular dynamics simulations . A 9,9-dimethyl-9-10-dihydroacridine based compound was shown to be a promising cyan TADF emitter .
  • Synthesis and Properties of Trifluoromethyl Ethers

    • Field : Organic Chemistry
    • Application : Trifluoromethyl ethers, such as 1-trifluoromethoxy-4-(trifluoromethyl)benzene, are finding increased utility as a substituent in bioactives .
    • Method : 1-Trifluoromethoxy-4-(trifluoromethyl)benzene affords 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid after lithiation and carboxylation .
    • Results : The review focuses on the synthesis, properties and reactivity of trifluoromethoxy group .
  • Synthesis of Fluorinated Compounds
    • Field : Pharmaceutical Research
    • Application : Fluorine containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom . The trifluoromethoxy group is finding increased utility as a substituent in bioactives .
    • Method : The review focuses on the synthesis, properties and reactivity of the trifluoromethoxy group .
    • Results : According to the World Drug Index (WDI), there are 128 fluorinated compounds with US trade names .
  • Fluorinated Pesticides
    • Field : Agrochemical Research
    • Application : Fluorine as a substituent in active ingredients plays a significant and increasingly important role. Currently about 15% of the pesticides listed in the 13th edition of the Pesticide Manual contain at least one fluorine atom .
    • Method : The biggest group of fluorinated pesticides are the compounds containing a trifluoromethyl group (mainly at aromatic rings), followed by aromatic compounds containing an isolated fluorine atom .
    • Results : According to the 12th and 13th edition of the pesticide manual only five pesticides containing OCF3-groups are so far registered .

Safety And Hazards

This compound causes severe skin burns and eye damage. It may cause respiratory irritation. It is advised to not breathe dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Fluorine-containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom. There has been an enormous increase in the use of fluorine-containing compounds for medicinal applications . Therefore, the future directions of this compound could be in the field of pharmaceutical research and development.

properties

IUPAC Name

1-(difluoromethoxy)-4-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO3/c9-7(10)17-6-2-1-4(14(15)16)3-5(6)8(11,12)13/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSOMFYZAXRBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Difluoromethoxy)-4-nitro-2-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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